
N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbutanamide, also known as MTQ, is a chemical compound that has gained attention in scientific research for its potential applications in various fields. MTQ is a synthetic compound that belongs to the class of tetrahydroquinoline derivatives.
作用机制
The exact mechanism of action of N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbutanamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various biological processes. N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbutanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and protein function. By inhibiting HDACs, N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbutanamide may help to regulate gene expression and protein function, which could have therapeutic implications in various diseases.
Biochemical and Physiological Effects:
N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbutanamide has been shown to have various biochemical and physiological effects, depending on the specific application. In studies of its anti-tumor effects, N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbutanamide has been shown to induce apoptosis (cell death) in cancer cells, as well as to inhibit cell proliferation and migration. In studies of its neuroprotective effects, N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbutanamide has been shown to protect neurons from oxidative stress and inflammation, as well as to improve cognitive function in animal models of Alzheimer's and Parkinson's disease. N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbutanamide has also been shown to have anti-inflammatory effects, by inhibiting the production of inflammatory cytokines and chemokines.
实验室实验的优点和局限性
N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbutanamide has several advantages for use in lab experiments, including its synthetic accessibility and its potential as a versatile tool for studying various biological processes. However, there are also some limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential therapeutic applications.
未来方向
There are several future directions for research on N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbutanamide, including further studies of its mechanism of action and potential therapeutic applications in various diseases. N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbutanamide could also be studied for its potential as a tool for epigenetic research, as well as for its effects on various biological processes such as metabolism and immune function. Additionally, the synthesis and optimization of N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbutanamide derivatives could lead to the development of more potent and selective compounds for use in various applications.
合成方法
N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbutanamide can be synthesized using a multistep process that involves the reaction of 4-phenylbutan-2-one with 2-aminoacetophenone in the presence of a base, followed by hydrogenation and cyclization. The resulting product is then subjected to N-alkylation with N-methylpiperazine, followed by acylation with acetic anhydride to obtain the final product, N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbutanamide.
科学研究应用
N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbutanamide has been found to have potential applications in various fields of scientific research. It has been studied for its potential as an anti-tumor agent, as well as for its neuroprotective effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbutanamide has also been studied for its potential as an anti-inflammatory agent, as well as for its effects on the immune system.
属性
IUPAC Name |
N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-3-9-20(23)22(16-10-5-4-6-11-16)19-14-15(2)21-18-13-8-7-12-17(18)19/h4-8,10-13,15,19,21H,3,9,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRWOUPKHMVSOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1CC(NC2=CC=CC=C12)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbutanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-N-[1-{[(4-pyridinylmethyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B5210557.png)
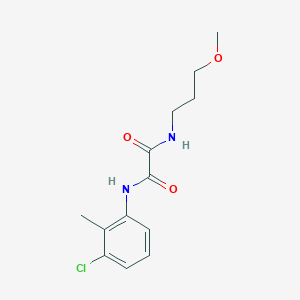
![N-[(isobutylamino)carbonothioyl]-4-methylbenzamide](/img/structure/B5210581.png)
![N-{1-[(1-azepanylcarbonothioyl)amino]-2,2,2-trichloroethyl}-2,2-diphenylacetamide](/img/structure/B5210589.png)
![1-{2-(4-chlorophenyl)-9-[2-(diethylamino)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}ethanone dihydrochloride](/img/structure/B5210599.png)
![5-[(dimethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5210604.png)
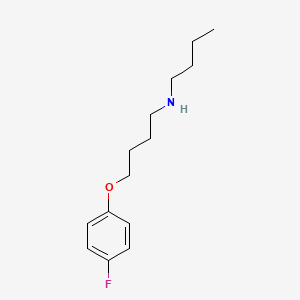
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-(4-ethyl-1-piperazinyl)-2-indanecarboxamide](/img/structure/B5210612.png)
![N-[({3-[(4-tert-butylbenzoyl)amino]phenyl}amino)carbonothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5210625.png)
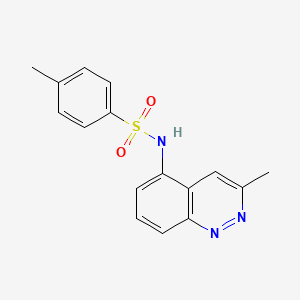
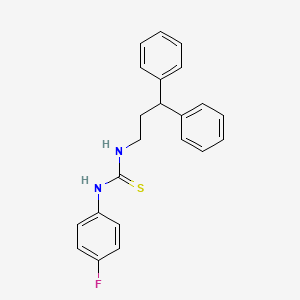
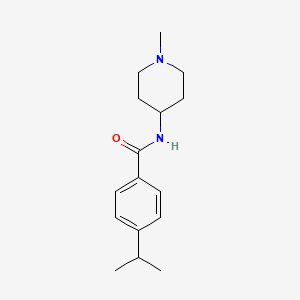
![3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1-methyl-2-propyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5210652.png)
![N-ethyl-N-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-2-methyl-2-propen-1-amine](/img/structure/B5210657.png)